molecular formula C13H2Cl10S2 B15338517 Bis[(perchlorophenyl)thio]methane

Bis[(perchlorophenyl)thio]methane

Cat. No.: B15338517
M. Wt: 576.8 g/mol
InChI Key: BUNBGJANNZQFIW-UHFFFAOYSA-N
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Description

Bis[(perchlorophenyl)thio]methane is an organosulfur compound with the molecular formula C13H10Cl2S2 It is characterized by the presence of two perchlorophenylthio groups attached to a central methane carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(perchlorophenyl)thio]methane typically involves the reaction of perchlorophenylthiol with formaldehyde under acidic conditions. One common method involves the use of paraformaldehyde and hydrochloric acid to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[(perchlorophenyl)thio]methane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[(perchlorophenyl)thio]methane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis[(perchlorophenyl)thio]methane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(perchlorophenyl)thio]methane is unique due to the presence of perchlorophenylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H2Cl10S2

Molecular Weight

576.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H2Cl10S2/c14-2-4(16)8(20)12(9(21)5(2)17)24-1-25-13-10(22)6(18)3(15)7(19)11(13)23/h1H2

InChI Key

BUNBGJANNZQFIW-UHFFFAOYSA-N

Canonical SMILES

C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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